1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N'-[(E)-(2-chlorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N’-[(E)-(2-chlorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including an oxadiazole ring, a benzoxazole moiety, and a triazole ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N’-[(E)-(2-chlorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the oxadiazole and benzoxazole intermediates, followed by their coupling with the triazole ring. The final step involves the formation of the carbohydrazide moiety through a condensation reaction with the appropriate aldehyde or ketone.
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N’-[(E)-(2-chlorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group on the oxadiazole ring can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group, if present, can be reduced back to the amino group.
Substitution: The benzoxazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N’-[(E)-(2-chlorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N’-[(E)-(2-chlorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide include other molecules with oxadiazole, benzoxazole, or triazole rings. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and overall structure. Examples include:
- 1,2,5-oxadiazole derivatives
- Benzoxazole derivatives
- Triazole derivatives
Properties
Molecular Formula |
C20H14ClN9O3S |
---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzoxazol-2-ylsulfanylmethyl)-N-[(E)-(2-chlorophenyl)methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C20H14ClN9O3S/c21-12-6-2-1-5-11(12)9-23-26-19(31)16-14(30(29-25-16)18-17(22)27-33-28-18)10-34-20-24-13-7-3-4-8-15(13)32-20/h1-9H,10H2,(H2,22,27)(H,26,31)/b23-9+ |
InChI Key |
WIWCWZNDHLMQOH-NUGSKGIGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CSC4=NC5=CC=CC=C5O4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CSC4=NC5=CC=CC=C5O4)Cl |
Origin of Product |
United States |
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